molecular formula C12H9F2NO2 B2560077 3-(Difluoromethyl)-5-pyrrol-1-ylbenzoic acid CAS No. 2248400-13-5

3-(Difluoromethyl)-5-pyrrol-1-ylbenzoic acid

Cat. No.: B2560077
CAS No.: 2248400-13-5
M. Wt: 237.206
InChI Key: JLABHIAHVRAITR-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-pyrrol-1-ylbenzoic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoic acid core with a difluoromethyl group and a pyrrole ring, making it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-pyrrol-1-ylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the molecule .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-pyrrol-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrrole ring contribute to the compound’s ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5-pyrrol-1-ylbenzoic acid is unique due to its specific combination of the difluoromethyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(difluoromethyl)-5-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c13-11(14)8-5-9(12(16)17)7-10(6-8)15-3-1-2-4-15/h1-7,11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLABHIAHVRAITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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